molecular formula C23H37NO3S B12714724 Dibutylnaphthalenesulfonic acid, amylamine salt CAS No. 67970-29-0

Dibutylnaphthalenesulfonic acid, amylamine salt

Cat. No.: B12714724
CAS No.: 67970-29-0
M. Wt: 407.6 g/mol
InChI Key: HCRGLFLHIVXTRY-UHFFFAOYSA-N
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Description

Dibutylnaphthalenesulfonic acid, amylamine salt is a chemical compound with the molecular formula C23H37NO3S. It is a derivative of naphthalene sulfonic acid, where the naphthalene ring is substituted with butyl groups and the sulfonic acid is neutralized with amylamine. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutylnaphthalenesulfonic acid, amylamine salt involves several steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Dibutylnaphthalenesulfonic acid, amylamine salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while substitution can introduce various functional groups onto the naphthalene ring .

Scientific Research Applications

Dibutylnaphthalenesulfonic acid, amylamine salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dibutylnaphthalenesulfonic acid, amylamine salt is primarily related to its surfactant properties. The compound reduces surface tension, allowing it to interact with and stabilize hydrophobic and hydrophilic molecules. This property is utilized in various applications, from emulsification to drug delivery .

Comparison with Similar Compounds

Similar Compounds

    Sodium dibutylnaphthalenesulfonate: Similar in structure but uses sodium as the counterion instead of amylamine.

    Butylnaphthalenesulfonic acid sodium salt: Another similar compound with sodium as the counterion.

    Naphthalenesulfonic acid derivatives: Various derivatives with different alkyl or functional groups

Uniqueness

Dibutylnaphthalenesulfonic acid, amylamine salt is unique due to the presence of the amylamine counterion, which can impart different solubility and interaction properties compared to sodium or other counterions. This uniqueness makes it suitable for specific applications where these properties are advantageous .

Properties

CAS No.

67970-29-0

Molecular Formula

C23H37NO3S

Molecular Weight

407.6 g/mol

IUPAC Name

2,3-dibutylnaphthalene-1-sulfonic acid;pentan-1-amine

InChI

InChI=1S/C18H24O3S.C5H13N/c1-3-5-9-14-13-15-10-7-8-12-17(15)18(22(19,20)21)16(14)11-6-4-2;1-2-3-4-5-6/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,20,21);2-6H2,1H3

InChI Key

HCRGLFLHIVXTRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCN.CCCCC1=CC2=CC=CC=C2C(=C1CCCC)S(=O)(=O)O

Origin of Product

United States

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